Scaffold-Dependent Enzyme Selectivity: Piperazine-Urea vs. Piperidine-Urea Benzhydryl Analogs in Cysteine Protease vs. sEH Targeting
Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate—a benzhydryl-urea analog differing by piperidine core (vs. piperazine in the target compound) and methyl linker (vs. ethyl linker)—is documented in the BRENDA database as a noncompetitive, reversible inhibitor of cathepsin V (EC 3.4.22.43), with no reported sEH inhibitory activity [1]. In contrast, the target compound, Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate, is claimed in the US10377744 patent family as one of the most potent sEH inhibitors (see Evidence Item 2 below, Ki < 0.0500 nM) [2]. This scaffold-dependent reversal of target selectivity demonstrates that the piperazine core with an ethyl linker confers sEH-directed pharmacology, whereas the piperidine core with a methyl linker directs inhibitor binding toward the cathepsin V active site. This represents a class-level inference regarding the functional consequences of scaffold choice within the benzhydryl-urea chemotype.
| Evidence Dimension | Target engagement specificity (enzyme inhibition class) |
|---|---|
| Target Compound Data | Methyl 4-(2-(3-benzhydrylureido)ethyl)piperazine-1-carboxylate: claimed as sEH inhibitor (piperazine core, ethyl linker) [2] |
| Comparator Or Baseline | Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate: noncompetitive, reversible cathepsin V inhibitor (piperidine core, methyl linker) [1] |
| Quantified Difference | Scaffold-dependent target class switch: cathepsin V (cysteine protease) vs. sEH (epoxide hydrolase); quantitative selectivity ratio cannot be calculated from available data. |
| Conditions | BRENDA annotation from Mitrovic et al. (2022) for cathepsin V inhibitor; US10377744 patent disclosure for sEH inhibitor. |
Why This Matters
For procurement decisions in enzyme inhibitor screening programs, this scaffold-selectivity relationship means that substituting a generic piperidine-urea analog will not reproduce the target engagement profile of the target compound and may instead yield activity against an unintended protease target.
- [1] BRENDA Enzyme Database. Literature summary for EC 3.4.22.43 (cathepsin V). Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate—noncompetitive and reversible inhibitor. Based on: Mitrovic A, Senjor E, Jukic M, et al. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity. Comput Struct Biotechnol J. 2022. https://www.brenda-enzymes.org/literature.php?e=3.4.22.43&r=770560 View Source
- [2] BindingDB. BDBM409009: US10377744 Compound No. 30; US11123311 Compound 30; US11723929 Compound 30. Ki < 0.0500 nM for recombinant human sEH. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=409009 View Source
